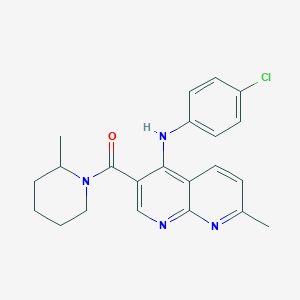

N-(4-chlorobenzyl)-N'-cyclohexyl-N''-phenylguanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

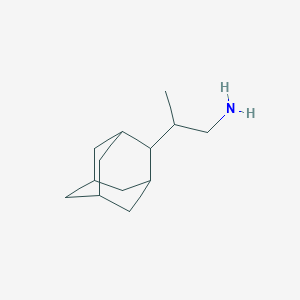

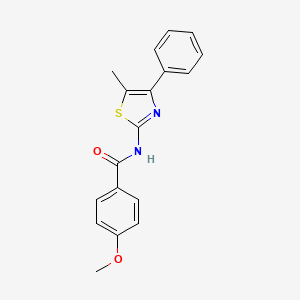

“N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine” is a complex organic compound. It contains a guanidine group, which is a functional group with the formula (-NH2)2C=N. Guanidines are a class of organic compounds with various biological activities . The compound also has a 4-chlorobenzyl group and a phenyl group attached to the guanidine. The presence of these groups could influence the compound’s properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the guanidine, 4-chlorobenzyl, and phenyl groups. Guanidine is a planar molecule, and the phenyl and 4-chlorobenzyl groups are also planar. Therefore, the overall molecule might be expected to be relatively flat .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the guanidine, 4-chlorobenzyl, and phenyl groups. Guanidines are known to participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions . The 4-chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar guanidine group could increase its solubility in polar solvents .

Aplicaciones Científicas De Investigación

Antimicrobial and Antiseptic Properties

- Chlorhexidine has been extensively studied for its antibacterial properties as an antiseptic, particularly in healthcare settings. It's used in mouthwashes, skin cleansers, and wound care products due to its broad-spectrum activity. Chlorhexidine's effectiveness in reducing dental plaque and gingivitis is well-documented, highlighting its role in oral hygiene and periodontal disease prevention (Noor & Pradeep, 2016).

Application in Malaria Treatment

- Atovaquone-proguanil , a fixed-dose combination, showcases the use of specific compounds in targeting drug-resistant malaria. It demonstrates high protective efficacy against Plasmodium falciparum, with an excellent safety profile. This underscores the potential for similar compounds in developing treatments for resistant strains of infectious diseases (Boggild et al., 2007).

Chemical Stability and Environmental Impact

- Studies on compounds like nitisinone focus on their stability, degradation processes, and environmental impact, which is crucial for assessing the safety and efficacy of chemical agents used in medical treatments. Understanding the stability and degradation pathways of such compounds can inform safe and effective use, especially in treating rare hereditary diseases (Barchańska et al., 2019).

Insights on Tautomerism and Molecular Interactions

- The study of tautomerism and molecular interactions in nucleic acid bases provides insights into the molecular mechanisms that may influence the stability and biological activity of compounds like N-(4-chlorobenzyl)-N'-cyclohexyl-N''-phenylguanidine. Understanding these interactions is critical for drug design and the development of therapeutic agents (Person et al., 1989).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl]-1-cyclohexyl-3-phenylguanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3/c21-17-13-11-16(12-14-17)15-22-20(23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTOPHRZYRAFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=NCC2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2713763.png)

![2-[(4-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2713766.png)

![N-(4-(N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2713779.png)

![Ethyl 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2713781.png)